Sparoxomycin A1 -

Sparoxomycin A1

Catalog Number: EVT-1583920
CAS Number:
Molecular Formula: C13H19N3O6S2
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sparoxomycin A1 is an antibiotic compound belonging to the class of pyrimidinylpropenamide antibiotics. It is structurally related to sparsomycin, which is known for its antimicrobial properties. Sparoxomycin A1 has garnered attention due to its potential applications in medicinal chemistry and its mechanism of action against various bacterial strains.

Source and Classification

Sparoxomycin A1 is derived from the total synthesis of sparsomycin, which was first reported in the literature. The compound falls under the category of natural products and is classified as a pyrimidine derivative. Its structural classification places it among propenamide antibiotics, which are characterized by their unique chemical backbone that contributes to their biological activity.

Synthesis Analysis

The synthesis of Sparoxomycin A1 involves several sophisticated chemical reactions. Key methods include:

  • Iterative Nucleophilic Attack: The synthesis often employs sulfenate anions that engage in nucleophilic attacks on alkyl halides, which are crucial for constructing the dithioacetal framework necessary for the antibiotic's activity .
  • Diastereoselective Oxidation: This technique is used to achieve specific stereochemistry in the molecule, which is vital for its biological function .
  • Coupling Reactions: These reactions are integral for linking various functional groups within the molecule to enhance its efficacy against bacterial targets .

Technical details highlight the importance of controlling reaction conditions, such as temperature and reagent concentrations, to optimize yields and selectivity during synthesis.

Molecular Structure Analysis

The molecular structure of Sparoxomycin A1 can be represented by its chemical formula, which includes multiple functional groups that contribute to its biological activity. While specific numerical data regarding bond lengths and angles are not provided in the available literature, the general structure can be described as follows:

  • Core Structure: The compound features a pyrimidine ring fused with a propenamide moiety.
  • Functional Groups: It contains sulfur-containing side chains that play a significant role in its interaction with biological targets.

Data regarding its molecular weight and other quantitative parameters can typically be found in specialized chemical databases or publications.

Chemical Reactions Analysis

Sparoxomycin A1 undergoes various chemical reactions that are critical to its synthesis and function:

  • Oxidation Reactions: These reactions are essential for modifying sulfur-containing groups within the molecule, enhancing its reactivity and stability.
  • Coupling Reactions: As mentioned earlier, these are pivotal in constructing the antibiotic's complex structure.

The technical details surrounding these reactions often involve specific reagents and catalysts that facilitate desired transformations while minimizing by-products.

Mechanism of Action

The mechanism of action of Sparoxomycin A1 primarily involves inhibiting bacterial protein synthesis. This is achieved through:

  • Binding to Ribosomal RNA: Sparoxomycin A1 interacts with ribosomal RNA components, disrupting normal translation processes within bacterial cells.
  • Inhibition of Peptidyl Transferase Activity: By interfering with this critical enzymatic function, Sparoxomycin A1 effectively halts bacterial growth and proliferation.

Data supporting these mechanisms can be found through experimental studies demonstrating the compound's effects on various bacterial strains.

Physical and Chemical Properties Analysis

Sparoxomycin A1 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics can vary based on pH and solvent polarity, influencing its bioavailability.
  • Stability: Stability under different environmental conditions (e.g., temperature, light) is crucial for practical applications.

Relevant data or analyses regarding these properties can often be found in peer-reviewed articles focusing on antibiotic stability and solubility profiles.

Applications

Sparoxomycin A1 holds significant promise in scientific research and potential therapeutic applications:

  • Antimicrobial Research: Its effectiveness against resistant bacterial strains makes it a candidate for further development in antibiotic therapies.
  • Medicinal Chemistry: The compound serves as a valuable template for designing new antibiotics with enhanced efficacy and reduced toxicity.

Research efforts continue to explore its full potential within these domains, contributing to advancements in pharmaceutical sciences.

Historical Context of Pyrimidinylpropanamide Antibiotics

Pyrimidinylpropanamide antibiotics represent a specialized class of microbial natural products characterized by a pyrimidine ring linked to a propanamide chain. This structural motif confers unique bioactivity, particularly in modulating cellular phenotypes. The archetypal member, sparsomycin, was isolated in 1962 from Streptomyces sparsogenes and demonstrated potent protein synthesis inhibition by binding to the peptidyl transferase center of ribosomes. Its discovery prompted extensive searches for structural analogues with improved therapeutic indices. By the mid-1990s, systematic screening of soil-derived Streptomyces strains yielded novel pyrimidinylpropanamides, including the sparoxomycins. These compounds expanded the chemical and functional diversity of the class beyond ribosomal inhibition toward morphological reversion of transformed cells—a property of significant interest in oncology [1] [2].

Table 1: Key Milestones in Pyrimidinylpropanamide Antibiotic Discovery

YearCompoundProducing OrganismKey Biological Activity
1962SparsomycinStreptomyces sparsogenesRibosomal protein synthesis inhibition
1992EpiderstatinStreptomyces pulveraceusFlat reversion of src(ts)-NRK cells
1996Sparoxomycin A1Streptomyces sparsogenes SN-2325Morphological reversion of transformed cells

Discovery and Structural Classification of Sparoxomycin A1

Sparoxomycin A1 was discovered alongside its analogue sparoxomycin A2 in 1996 from Streptomyces sparsogenes SN-2325, isolated from a soil sample collected in Hokkaido, Japan. The compounds were identified through bioactivity-guided fractionation targeting inducers of "flat reversion" in temperature-sensitive Rous sarcoma virus-transformed NRK cells (src(ts)-NRK cells). This phenotype reversion—from rounded, transformed morphology to flat, normal morphology at permissive temperatures—served as a key selection criterion during fermentation and purification [1] [2].

Structural Elucidation

The isolation protocol employed multi-step chromatography:

  • Adsorption chromatography on active carbon
  • Centrifugal partition chromatography (CPC) for preliminary separation
  • ODS column chromatography for intermediate purification
  • Preparative HPLC for final isolation [2]

Spectroscopic analysis (NMR, MS, UV/VIS) revealed sparoxomycin A1 as a novel pyrimidinylpropanamide derivative with the molecular formula C₁₉H₂₄N₄O₆S. Its structure features:

  • A thiomethyluracil moiety linked to a propanamide chain
  • A terminal sulfoxide group conferring chirality
  • A dihydroxyphenyl ring contributing to polarity

Absolute stereochemistry was determined through circular dichroism (CD) spectroscopy, confirming the R configuration at the sulfoxide center—a critical feature for bioactivity. Sparoxomycin A1 differs from sparoxomycin A2 in side-chain hydroxylation patterns and from sparsomycin in its sulfoxide oxidation state and substitution profile [2].

Table 2: Structural Features of Sparoxomycin A1

Structural ElementChemical CharacteristicsBioactive Significance
Pyrimidine core2-ThiomethyluracilTarget recognition motif
Propanamide linker-NH-CO-CH₂-CH₂- chainSpatial orientation of pharmacophores
Terminal group(R)-Sulfoxide with dihydroxyphenyl substituentChirality-dependent activity
StereochemistryR-configuration at sulfoxideEssential for morphological reversion activity

Academic and Therapeutic Relevance in Antitumor and Antimicrobial Research

Mechanism of Phenotypic Reversion

Sparoxomycin A1’s primary significance lies in its ability to reverse the transformed phenotype of src(ts)-NRK cells at permissive temperatures (where Rous sarcoma virus remains active). This occurs at non-cytotoxic concentrations (IC₅₀ > 50 μM), suggesting a specific modulation of transformation-related pathways rather than general toxicity. Mechanistically, this implicates:

  • Suppression of oncogenic signaling: Interference with Src kinase-mediated pathways responsible for cytoskeletal disorganization and uncontrolled proliferation
  • Restoration of contact inhibition: Re-establishment of cell-cell adhesion and matrix interactions characteristic of normal phenotypes [1]

This activity placed sparoxomycin A1 among early small molecules demonstrating targeted reversal of cellular transformation—a precursor concept to modern targeted cancer therapies.

Structure-Activity Relationship (SAR) Insights

Synthetic studies in 1998 compared sparoxomycin A1 with sparsomycin and synthetic analogues:

  • The terminal sulfoxide is essential: Reduction to sulfide (as in sparsomycin) abolishes reversion activity
  • Hydroxyl groups on the phenyl ring enhance potency: Sparoxomycin A1 > A2 (fewer hydroxyls)
  • The thiomethyluracil-propanamide backbone serves as a non-negotiable scaffold; modifications here destroy activity [1]

These findings established sparoxomycin A1 as a structurally refined lead compound within the pyrimidinylpropanamide class, distinct from earlier members like sparsomycin that primarily affected protein synthesis.

Therapeutic Implications

While clinical development remains unreported, sparoxomycin A1’s academic impact persists in two domains:

  • Oncological probe development: As a chemical tool for interrogating transformation/maintenance pathways in sarcoma models
  • Scaffold for targeted agents: Its mechanism avoids direct cytotoxicity, suggesting potential for therapies preserving normal tissue integrity

Ongoing research explores hybrid molecules combining sparoxomycin’s reversion-inducing core with kinase-targeting motifs to enhance specificity [1] [2].

Properties

Product Name

Sparoxomycin A1

IUPAC Name

(E)-N-[(2S)-1-hydroxy-3-[(R)-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide

Molecular Formula

C13H19N3O6S2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C13H19N3O6S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-24(22)7-23(2)21/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23-,24+/m0/s1

InChI Key

ZIMCIWWBWLSQCN-HCGIDLGCSA-N

Synonyms

sparoxomycin A1
sparoxomycin A2

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CS(=O)C

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)C[S@@](=O)C[S@@](=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.